molecular formula C12H11NO2 B11901007 1-Aminonaphthalene-5-acetic acid

1-Aminonaphthalene-5-acetic acid

Cat. No.: B11901007
M. Wt: 201.22 g/mol
InChI Key: GZHPZOWBQLSUGM-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-5-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and an acetic acid group at the fifth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminonaphthalene-5-acetic acid can be synthesized through several methodsThe reduction can be achieved using iron and hydrochloric acid, followed by steam distillation . Another method involves the nitration of naphthalene to form 1-nitronaphthalene, which is then reduced and further reacted to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of solid superacid catalysts, such as sulfated zirconia, has been explored to enhance the efficiency and selectivity of the nitration process . These methods are designed to optimize yield and minimize by-products, making the production process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1-Aminonaphthalene-5-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydro derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Tetrahydro-1-naphthylamine.

    Substitution: Azo dyes and other substituted derivatives.

Scientific Research Applications

1-Aminonaphthalene-5-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Aminonaphthalene-5-acetic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(5-aminonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-11-6-2-4-9-8(7-12(14)15)3-1-5-10(9)11/h1-6H,7,13H2,(H,14,15)

InChI Key

GZHPZOWBQLSUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)N)CC(=O)O

Origin of Product

United States

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